N-(4-Bromophenyl)-2-chloro-benzamide
Overview
Description
The compound "N-(4-Bromophenyl)-2-chloro-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, providing insights into the chemical behavior and properties that may be relevant to "N-(4-Bromophenyl)-2-chloro-benzamide" .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of amines with acyl chlorides or anhydrides. For instance, the synthesis of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives and their metal complexes has been reported, which involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide followed by complexation with metal salts . Similarly, the synthesis of other benzamide derivatives has been achieved through various organic synthesis methods, as detailed in the papers .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of several benzamide derivatives. These studies reveal the molecular geometry, including bond lengths and angles, and the presence of intramolecular and intermolecular hydrogen bonding, which can influence the stability and reactivity of the compounds . For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide shows a strong intramolecular N-H...O hydrogen bond .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes . The reactivity can also be influenced by the presence of substituents on the benzamide ring, which can affect the electron density and thus the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, can be inferred from spectroscopic data and computational studies. Infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy provide information on the functional groups and electronic structure of the compounds . Computational methods, such as density functional theory (DFT) calculations, help predict the molecular properties and reactivity . For example, the vibrational frequencies and chemical shifts calculated for 4-chloro-N-(2-methoxyphenyl)benzamidoxime are in strong agreement with experimental data .
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Research in synthetic organic chemistry often focuses on the development of new methods for the synthesis of complex molecules, including various benzamide derivatives. These efforts are crucial for creating compounds with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. For example, methodologies involving cross-coupling reactions or the use of reagents to introduce functional groups into aromatic systems could be relevant to synthesizing and modifying compounds like "N-(4-Bromophenyl)-2-chloro-benzamide" (Kondo & Murakami, 2001).
Supramolecular Chemistry
The study of supramolecular structures, such as those formed by benzene-1,3,5-tricarboxamides (BTAs), showcases the importance of understanding how benzamide derivatives can participate in the formation of complex molecular assemblies. These assemblies have applications in nanotechnology, polymer processing, and potentially in creating new materials with unique properties (Cantekin, de Greef, & Palmans, 2012).
Environmental Chemistry
Compounds structurally related to "N-(4-Bromophenyl)-2-chloro-benzamide" might also have relevance in environmental chemistry, particularly in the context of studying the persistence, degradation, and environmental impact of brominated organic compounds. Research on novel brominated flame retardants (NBFRs) and their occurrence in the environment can provide insights into the fate of such compounds and inform the development of more sustainable and less harmful chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-2-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUDDBZEDXTSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278281 | |
Record name | N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-2-chloro-benzamide | |
CAS RN |
66569-05-9 | |
Record name | 66569-05-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-BROMOPHENYL)-2-CHLORO-BENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-BROMO-2-CHLOROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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